molecular formula C20H12Br2 B3049216 2,2'-Binaphthalene, 3,3'-dibromo- CAS No. 198406-46-1

2,2'-Binaphthalene, 3,3'-dibromo-

Cat. No.: B3049216
CAS No.: 198406-46-1
M. Wt: 412.1 g/mol
InChI Key: ZQUVDVTYZAXUAL-UHFFFAOYSA-N
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Description

3,3'-Dibromo-2,2'-binaphthalene (C20H12Br2O2) is a brominated derivative of 1,1'-bi-2-naphthol (BINOL), featuring bromine atoms at the 3 and 3' positions of the naphthalene rings. This compound is widely utilized in asymmetric catalysis and chiral materials due to its rigid binaphthyl backbone and electron-withdrawing bromine substituents, which enhance stereochemical control . Its enantiopure forms (R or S configurations) are synthesized via regioselective bromination or resolution techniques, as described by Balaraman and Swamy (2007) .

Properties

IUPAC Name

2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVDVTYZAXUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578903
Record name 3,3'-Dibromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198406-46-1
Record name 3,3'-Dibromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthalene, 3,3’-dibromo- typically involves the bromination of 2,2’-binaphthalene. One common method is the reaction of 2,2’-binaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2,2’-Binaphthalene, 3,3’-dibromo- may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and bromine concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthalene, 3,3’-dibromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted binaphthalenes depending on the nucleophile used.

    Oxidation Products: Binaphthoquinones and other oxygenated derivatives.

    Coupling Products: Larger polycyclic aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of 2,2’-Binaphthalene, 3,3’-dibromo- in various applications involves its ability to interact with specific molecular targets. For example, in asymmetric synthesis, it acts as a chiral ligand that coordinates with metal catalysts to induce chirality in the reaction products. The bromine atoms play a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Positional Isomers: 3,3'- vs. 6,6'-Dibromo-BINOL

Property 3,3'-Dibromo-BINOL 6,6'-Dibromo-BINOL
Molecular Weight 444.11 g/mol 444.11 g/mol
Substituent Position Bromine at 3,3' (proximal to hydroxyls) Bromine at 6,6' (distal to hydroxyls)
Chiral Applications Superior in asymmetric catalysis due to proximity to reactive sites Less effective in catalysis but used in liquid crystals
HPLC Retention Longer retention due to polar bromine near hydroxyls Shorter retention in normal-phase HPLC
Price (1g) ¥36,000 ¥21,200–35,500

Key Findings :

  • The 3,3' substitution enhances catalytic activity by stabilizing transition states via steric and electronic effects, whereas 6,6' substitution is preferred in materials science for modulating helical twisting power in liquid crystals .

Functional Group Variations: Bromine vs. Other Substituents

Compound Substituent Molecular Weight (g/mol) Key Applications
3,3'-Dibromo-BINOL Br (3,3') 444.11 Asymmetric catalysis
VANOL (3,3'-Diphenyl-BINOL) Ph (3,3') 436.50 Chiral ligands for metal complexes
3,3'-Dichloro-BINOL Cl (3,3') 355.21 Lower cost alternative to Br derivatives
3,3'-Diiodo-BINOL I (3,3') 538.02 (calc.) Enhanced helical twisting power

Key Findings :

  • Bromine offers a balance of electronic withdrawal and steric bulk, making it more versatile in catalysis than smaller (Cl) or bulkier (I) halogens.
  • Iodo derivatives exhibit higher helical twisting power in liquid crystals due to increased polarizability .

Protected Derivatives: Methoxymethoxy vs. Free Hydroxyls

Compound Protecting Group Molecular Weight (g/mol) Reactivity
3,3'-Dibromo-BINOL None 444.11 Prone to oxidation; requires inert handling
3,3'-Dibromo-2,2'-bis(methoxymethoxy)-BINOL Methoxymethoxy 532.21 Enhanced stability for Suzuki couplings
3,3'-Dibromo-2,2'-dimethoxy-BINOL Methoxy 472.17 Intermediate in spiro-azepinium synthesis

Key Findings :

  • Methoxymethoxy protection improves solubility in organic solvents and facilitates cross-coupling reactions .
  • Dimethoxy derivatives are pivotal in synthesizing spiro-azepinium catalysts via late-stage functionalization .

Cost and Availability

  • 3,3'-Dibromo-BINOL is priced at ¥36,000/g (Kanto Chemical), reflecting its synthetic complexity .
  • 6,6'-Dibromo and methoxymethoxy-protected variants are more affordable (¥21,200–35,500/g) due to streamlined synthesis .

Biological Activity

2,2'-Binaphthalene, 3,3'-dibromo- is a derivative of binaphthalene that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses unique structural characteristics that may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of 2,2'-Binaphthalene, 3,3'-dibromo-, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2'-Binaphthalene, 3,3'-dibromo- can be represented as follows:

  • Molecular Formula : C14H8Br2
  • IUPAC Name : 2,2'-dibromo-1,1'-binaphthalene

This compound features two naphthalene units connected via a single bond with bromine substituents at the 3 and 3' positions. The presence of bromine atoms may enhance its reactivity and biological interactions.

The biological activity of 2,2'-Binaphthalene, 3,3'-dibromo- is thought to involve several mechanisms:

  • Intercalation with DNA : Similar to other polycyclic aromatic compounds, it may intercalate into DNA structures, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Brominated compounds can generate ROS upon metabolic activation, leading to oxidative stress in cells.

Anticancer Activity

Research indicates that 2,2'-Binaphthalene derivatives exhibit significant anticancer properties. A study demonstrated that related compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific effects of 2,2'-Binaphthalene, 3,3'-dibromo- on tumor cells remain under investigation but are promising based on structural analogs.

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. Further studies are needed to quantify its efficacy against specific pathogens.

Cytotoxicity Studies

Various assays have been employed to evaluate the cytotoxic effects of 2,2'-Binaphthalene, 3,3'-dibromo-. The MTT assay is commonly used to assess cell viability post-treatment.

Assay TypeDescriptionResults Observed
MTT AssayMeasures cell viability based on metabolic activitySignificant reduction in viability in treated cells
Colony Formation AssayAssesses the ability of cells to proliferateDecreased colony formation in treated groups
Apoptosis DetectionIdentifies apoptotic cells using annexin V stainingIncreased annexin V positive cells post-treatment

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A recent study explored the effects of various dibrominated binaphthalenes on cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations. Specific pathways involved included apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy :
    In vitro assays revealed that dibrominated derivatives exhibited activity against Gram-positive bacteria. Further research is ongoing to determine the minimum inhibitory concentrations (MIC) for clinical relevance.

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